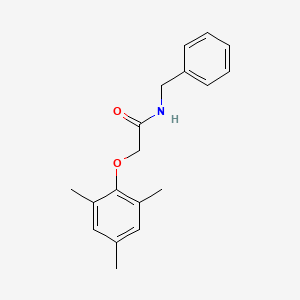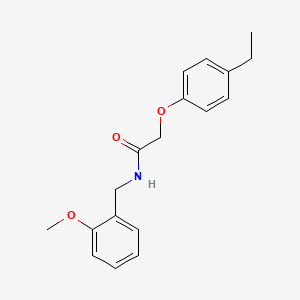
N,N-diallyl-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-2-(4-fluorophenyl)acetamide, also known as DAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAA is a derivative of acetamide and is synthesized through a multi-step process involving different chemical reactions.
Wirkmechanismus
The mechanism of action of N,N-diallyl-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve modulation of the activity of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal excitability.
Biochemical and Physiological Effects
N,N-diallyl-2-(4-fluorophenyl)acetamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In animal studies, N,N-diallyl-2-(4-fluorophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and to decrease pain sensitivity. N,N-diallyl-2-(4-fluorophenyl)acetamide has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diallyl-2-(4-fluorophenyl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a tool for studying the role of GABA-A receptors in neurological disorders. However, N,N-diallyl-2-(4-fluorophenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N,N-diallyl-2-(4-fluorophenyl)acetamide. One potential direction is to investigate the potential of N,N-diallyl-2-(4-fluorophenyl)acetamide as a drug candidate for the treatment of neuropathic pain and epilepsy. Another potential direction is to investigate the use of N,N-diallyl-2-(4-fluorophenyl)acetamide as a monomer for the synthesis of polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N,N-diallyl-2-(4-fluorophenyl)acetamide and its potential as a tool for studying the role of GABA-A receptors in neurological disorders.
Synthesemethoden
The synthesis of N,N-diallyl-2-(4-fluorophenyl)acetamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with allylamine, followed by the reduction of the resulting imine to form the corresponding amine. The amine is then reacted with acetyl chloride to form N-acetyl-4-fluoroaniline, which is subsequently reacted with allyl bromide to form N,N-diallyl-4-fluoroaniline. Finally, N,N-diallyl-4-fluoroaniline is reacted with acetic anhydride to form N,N-diallyl-2-(4-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-2-(4-fluorophenyl)acetamide has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, N,N-diallyl-2-(4-fluorophenyl)acetamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N,N-diallyl-2-(4-fluorophenyl)acetamide has also been investigated for its potential as a drug candidate for the treatment of neuropathic pain and epilepsy.
In neuroscience, N,N-diallyl-2-(4-fluorophenyl)acetamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. N,N-diallyl-2-(4-fluorophenyl)acetamide has also been investigated for its potential as a tool for studying the role of GABA-A receptors in neurological disorders.
In material science, N,N-diallyl-2-(4-fluorophenyl)acetamide has been investigated for its potential as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and electrical conductivity.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGMCSCEMFCFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5771844.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5771852.png)
![methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771857.png)


![3-{2-[(4-tert-butylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5771892.png)
![ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)
![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)


![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)

